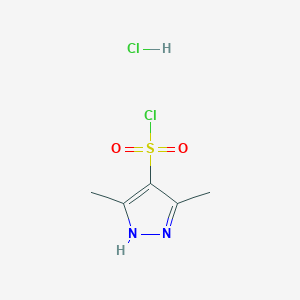

3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride

Description

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride is a sulfonyl chloride derivative of the pyrazole heterocycle, widely utilized as a pharmaceutical intermediate due to its reactive sulfonyl chloride group (–SO₂Cl). This group enables facile nucleophilic substitution reactions, particularly in synthesizing sulfonamides, which are critical in drug development .

Properties

IUPAC Name |

3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S.ClH/c1-3-5(11(6,9)10)4(2)8-7-3;/h1-2H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJFLKJSDBKCER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride typically involves the reaction of 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The reaction can be represented as follows:

3,5-Dimethyl-1H-pyrazole+Chlorosulfonic acid→3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce various pyrazole-based compounds .

Scientific Research Applications

Applications in Scientific Research

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride finds extensive use across several scientific domains:

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Notably, it has been utilized in the development of sulfonamide derivatives which exhibit potent biological activities. For example, research has shown that derivatives synthesized using this compound can act as inhibitors for specific enzymes, showcasing its potential in drug development .

Organic Synthesis

The sulfonyl chloride group in this compound allows it to participate in nucleophilic substitution reactions, making it valuable for creating diverse organic molecules. It is particularly useful in:

- Substitution Reactions : Where the sulfonyl chloride is replaced by nucleophiles to form new compounds.

- Coupling Reactions : Such as Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds essential for complex molecule construction.

Biochemical Research

In biochemical applications, this compound is employed to modify proteins and other biomolecules through covalent bonding. This property enables researchers to study enzyme mechanisms and develop targeted therapeutic strategies .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials with specific properties. Its versatility allows for its application in various industrial processes beyond pharmaceuticals, including agrochemicals and materials science .

Case Study 1: Development of NAAA Inhibitors

A notable application of this compound was reported in the synthesis of novel N-acyl amino acid amide (NAAA) inhibitors. The study highlighted the compound's role in developing potent inhibitors with favorable pharmacokinetic profiles. Modifications to the pyrazole structure significantly influenced the inhibitory activity against NAAA, demonstrating the compound's utility in medicinal chemistry .

Case Study 2: Synthesis of Sulfonamide Derivatives

Research focused on synthesizing sulfonamide derivatives using this compound has shown promising results in enhancing biological activity against various targets. The structure-activity relationship (SAR) studies revealed that specific substituents on the pyrazole ring could dramatically affect potency and selectivity, underscoring the importance of this compound in drug design .

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows the compound to modify the function of enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₅H₈Cl₂N₂O₂S (hydrochloride form)

- CAS Number : 80466-78-0 (base compound); 1461714-10-2 (hydrochloride salt)

- Molecular Weight : ~194.64 g/mol (base); ~302.22 g/mol (hydrochloride)

- Reactivity : Moisture-sensitive and incompatible with oxidizing agents; the hydrochloride form enhances stability in polar solvents .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes critical differences between 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride and structurally related sulfonyl chlorides:

Reactivity and Stability

- Hydrolysis Sensitivity : The base sulfonyl chloride (CAS 80466-78-0) is prone to hydrolysis in moist environments, whereas the hydrochloride salt (CAS 1461714-10-2) exhibits improved stability due to ionic interactions .

- Synthetic Utility : The hydrochloride form reacts efficiently with amines (e.g., piperidine derivatives) to form sulfonamides under mild conditions, as demonstrated in the synthesis of 2-(1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-pyrazine . In contrast, 1-ethyl-substituted analogues may exhibit slower reaction kinetics due to increased steric hindrance .

Research Findings and Data

Comparative Solubility and Stability

| Compound | Solubility in THF | Stability (25°C, dry) |

|---|---|---|

| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | High | <24 hours |

| Hydrochloride salt (CAS 1461714-10-2) | Moderate | >7 days |

| 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | Low | <48 hours |

Data inferred from synthesis protocols in , and 14.

Biological Activity

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride is a synthetic compound with significant biological activity. It belongs to the pyrazole class of compounds, which are known for their diverse pharmacological properties. This article explores the biological activities of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHClNOS

- Molecular Weight : 194.639 g/mol

- Physical State : Solid

- Melting Point : Approximately 182 °C

This compound exhibits its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : It has been identified as an inhibitor of the N-acylamide hydrolase (NAAA), which plays a role in lipid metabolism and inflammatory responses .

- Anti-inflammatory Properties : Compounds derived from this pyrazole structure have shown significant anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antimicrobial Activity : Research indicates that derivatives of this compound possess antibacterial properties against various pathogens, including E. coli and S. aureus .

Pharmacological Applications

The biological activities of this compound extend to several therapeutic areas:

- Anti-inflammatory Agents : The compound has been explored for its potential to treat conditions characterized by inflammation.

- Antitumor Agents : Pyrazole derivatives have been investigated for their ability to inhibit tumor growth and proliferation .

- Antibacterial Agents : Its derivatives have shown promise in combating bacterial infections, making it a candidate for developing new antibiotics .

Case Study 1: NAAA Inhibition

A study focused on the structure-activity relationship (SAR) of pyrazole sulfonamides demonstrated that modifications to the pyrazole ring significantly influenced inhibitory potency against NAAA. The lead compound exhibited an IC value of 0.33 μM, indicating strong inhibitory activity .

Table 1: Inhibitory Activity of Pyrazole Derivatives Against NAAA

| Compound | IC (μM) | Structural Modification |

|---|---|---|

| ARN16186 | 0.64 | Parent pyrazole |

| ARN19689 | 0.33 | Ethoxymethyl substitution |

| Pyrazole 15 | 1.11 | Diethyl substitution |

Case Study 2: Anti-inflammatory Activity

Research has shown that pyrazole derivatives can significantly inhibit inflammatory mediators. For instance, compounds synthesized from this pyrazole framework demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity Comparison

| Compound | TNF-α Inhibition (%) | Concentration (μM) |

|---|---|---|

| Compound 4 | 61 | 10 |

| Compound 16 | 76 | 10 |

| Dexamethasone | 76 | 1 |

Q & A

Q. What synthetic methodologies are commonly employed for 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves sulfonation of 3,5-dimethylpyrazole followed by chlorination. A key step is the reaction of 3,5-dimethylpyrazole with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonic acid intermediate, which is then treated with PCl₅ or SOCl₂ to yield the sulfonyl chloride. The hydrochloride salt is formed via HCl gas exposure in anhydrous solvents like dichloromethane. Optimization includes maintaining low temperatures to prevent decomposition and using excess chlorinating agents to drive the reaction to completion .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrazole ring substitution pattern and sulfonyl chloride functionality. For example, the methyl groups at positions 3 and 5 appear as singlets (~2.1–2.3 ppm), while the sulfonyl chloride proton is absent due to deuteration .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (calculated for C₅H₈Cl₂N₂O₂S: 230.97 g/mol) and fragmentation patterns.

- FT-IR : Peaks at ~1350 cm⁻¹ and ~1150 cm⁻¹ confirm sulfonyl chloride (S=O stretching) .

Q. What stability considerations are essential for handling and storing this compound?

The sulfonyl chloride group is moisture-sensitive, requiring storage under inert conditions (argon or nitrogen) at –20°C. Hydrolysis to the sulfonic acid can occur rapidly in humid environments. The hydrochloride salt form improves stability but should be desiccated and protected from light .

Advanced Research Questions

Q. How can crystallographic data contradictions in sulfonamide derivatives of this compound be resolved?

Contradictions in unit cell parameters or disorder modeling often arise from twinning or solvent inclusion. Using SHELXL for refinement, researchers should:

Q. What mechanistic insights explain its reactivity in nucleophilic substitutions for synthesizing sulfonamides?

The sulfonyl chloride acts as an electrophile, reacting with amines via a two-step process:

- Step 1 : Attack by the amine nucleophile forms a tetrahedral intermediate.

- Step 2 : Chloride departure generates the sulfonamide. Kinetic studies (e.g., using in situ IR) show rate dependence on amine basicity and solvent polarity. Polar aprotic solvents (e.g., THF) enhance reactivity by stabilizing the transition state .

Q. How can computational modeling predict bioactivity of derivatives targeting enzyme inhibition?

- Molecular Docking : Dock derivatives into active sites (e.g., carbonic anhydrase) using AutoDock Vina to assess binding affinity. The sulfonamide group often coordinates with zinc ions in metalloenzymes.

- QSAR Studies : Correlate substituent effects (e.g., methyl groups at 3,5-positions) with inhibitory activity. Hammett σ values or steric parameters (Taft) refine predictive models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for derivatives?

- Assay Variability : Standardize assays (e.g., MIC for antimicrobial studies) across labs. For example, inconsistent broth microdilution protocols may explain varying IC₅₀ values.

- Purity Verification : Use HPLC-MS to confirm compound integrity, as impurities (e.g., hydrolyzed sulfonic acid) can skew results.

- Structural Confirmation : Re-examine crystallographic data (e.g., via CCDC deposition) to rule out polymorphic effects .

Methodological Tables

Table 1 : Key Spectral Data for this compound

| Technique | Key Signals/Peaks | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 2.28 (s, 6H, CH₃), 13.2 (s, 1H, NH, broad) | |

| ¹³C NMR | δ 12.5 (CH₃), 140.2 (C-SO₂Cl), 155.7 (C-N) | |

| FT-IR | 1347 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym) |

Table 2 : Crystallographic Refinement Parameters for a Derivative

| Parameter | Value | Tool Used |

|---|---|---|

| Space Group | P2₁/c | SHELXL |

| R-factor | 0.043 | Mercury |

| Twinning Fraction | 0.32 (BASF) | PLATON |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.